molecular formula C10H13N3O B2660446 2-Methyl-5-(piperidin-1-yl)-1,3-oxazole-4-carbonitrile CAS No. 49837-50-5

2-Methyl-5-(piperidin-1-yl)-1,3-oxazole-4-carbonitrile

Cat. No.: B2660446
CAS No.: 49837-50-5
M. Wt: 191.234
InChI Key: HIMMHVRRXMLVHY-UHFFFAOYSA-N
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Description

2-Methyl-5-(piperidin-1-yl)-1,3-oxazole-4-carbonitrile (CAS 49837-50-5) is a heterocyclic compound featuring an oxazole core substituted with a methyl group at position 2 and a piperidine moiety at position 5. Its molecular formula is C₁₀H₁₃N₃O, with a molecular weight of 191.23 g/mol . The oxazole ring, a five-membered aromatic system with one oxygen and one nitrogen atom, provides a rigid scaffold for chemical modifications.

Properties

IUPAC Name

2-methyl-5-piperidin-1-yl-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O/c1-8-12-9(7-11)10(14-8)13-5-3-2-4-6-13/h2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIMMHVRRXMLVHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(O1)N2CCCCC2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-(piperidin-1-yl)-1,3-oxazole-4-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methyl-4-nitro-1,3-oxazole with piperidine in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-(piperidin-1-yl)-1,3-oxazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the oxazole ring, where nucleophiles like amines or thiols can replace the existing substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in tetrahydrofuran or sodium borohydride in methanol.

    Substitution: Amines or thiols in the presence of a base like sodium hydride in dimethyl sulfoxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogen atoms replacing the nitrile group.

    Substitution: Substituted oxazole derivatives with new functional groups replacing the original substituents.

Scientific Research Applications

Anticancer Research

The compound has shown significant potential in anticancer research, particularly against various cancer cell lines. Studies have indicated that it can induce cytotoxic effects through mechanisms such as apoptosis and cell cycle arrest.

Table 1: Anticancer Activity Data

Cell LineGI50 (μM)TGI (μM)LC50 (μM)
CCRF-CEM (leukemia)5.3712.936
MOLT-4 (leukemia)6.0814.038
COLO 205 (colon)42.9880.0100
MDA-MB-231 (breast)11.5525.050

These findings suggest that the compound may inhibit tumor growth effectively, with specific activity against breast cancer cells.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties, showing effectiveness against various bacterial strains. While specific minimum inhibitory concentrations (MICs) are still being compiled, preliminary results suggest a promising profile for further development.

In Vitro Evaluation

A study conducted on multiple cancer cell lines revealed that treatment with this compound resulted in dose-dependent cytotoxic effects. Flow cytometry assays indicated increased apoptosis rates in treated cells compared to controls.

Molecular Docking Studies

Molecular docking simulations have been performed to predict the binding affinity of the compound to key proteins involved in cancer progression, such as cyclin-dependent kinases (CDKs). The results highlighted strong interactions with CDK2, suggesting a potential pathway for therapeutic intervention.

Mechanism of Action

The mechanism of action of 2-Methyl-5-(piperidin-1-yl)-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Physicochemical Properties

The following table summarizes key structural analogs and their properties:

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents Notable Properties/Activities References
2-Methyl-5-(piperidin-1-yl)-1,3-oxazole-4-carbonitrile 49837-50-5 C₁₀H₁₃N₃O 191.23 Methyl (C2), Piperidine (C5) Baseline for comparison
2-Tolyl-5-(piperidin-1-ylsulfonyl)-1,3-oxazole-4-carbonitrile - C₁₅H₁₆N₃O₃S 318.37 Tosyl, Piperidine sulfonyl Cytokinin-like activity
2-Methyl-5-(morpholin-4-yl)-1,3-oxazole-4-carbonitrile 1566821-88-2 C₉H₁₃N₃O₂ 195.22 Methyl (C2), Morpholine (C5) Increased polarity due to morpholine oxygen
3-Oxo-5-(piperidin-1-yl)-2,3-dihydro-1H-pyrazole-4-carbonitrile - C₉H₁₀N₄O 190.20 Piperidine (C5), Oxo, Dihydropyrazole Non-aromatic pyrazole core
5-Amino-2-(3,4-dichlorophenyl)-1,3-oxazole-4-carbonitrile 1484845-30-8 C₁₀H₅Cl₂N₃O 254.07 Amino (C5), Dichlorophenyl (C2) Enhanced lipophilicity from Cl atoms
Key Observations:
  • Piperidine vs. This modification could influence pharmacokinetic properties like absorption and distribution .
  • Sulfonyl Group Addition : Compound №6 () contains a piperidine-1-ylsulfonyl group, significantly increasing molecular weight (318.37 g/mol) and introducing a strong electron-withdrawing effect. This structural change correlates with cytokinin-like activity in plant bioassays, suggesting enhanced interaction with biological targets .
  • Core Heterocycle Variations : The pyrazole derivative () replaces the oxazole with a dihydropyrazole ring, reducing aromaticity and introducing a keto group. This may alter reactivity and conformational flexibility, impacting binding to enzymes or receptors .

Biological Activity

2-Methyl-5-(piperidin-1-yl)-1,3-oxazole-4-carbonitrile is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C9H12N4O
  • Molecular Weight : 192.22 g/mol
  • CAS Number : 1226452-86-3

The biological activity of this compound is thought to involve its interaction with specific molecular targets, including enzymes and receptors. The oxazole ring and piperidine moiety contribute to its potential as a versatile pharmacophore in drug design.

Antimicrobial Activity

Research indicates that compounds similar to 2-Methyl-5-(piperidin-1-yl)-1,3-oxazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that related oxazole derivatives possess antibacterial activity against various Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Related Compounds

CompoundMIC (mg/mL)Target Organisms
2-Methyl-5-(piperazin-1-yl)-1,3-oxazole0.0039 - 0.025S. aureus, E. coli
2-Methyl-5-(piperidin-1-yl)-1,3-thiazole0.005 - 0.030B. subtilis, P. aeruginosa

The minimum inhibitory concentration (MIC) values for these compounds suggest strong potential as antimicrobial agents, particularly against pathogenic bacteria such as Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The compound's anticancer potential is also notable. In vitro studies have demonstrated that oxazole derivatives can inhibit the proliferation of various cancer cell lines.

Case Study: Antiproliferative Effects
A study evaluated the effects of similar compounds on human breast cancer cell lines (MDA-MB-231 and MCF-7). The results indicated significant antiproliferative activity with IC50 values ranging from 19.9 µM to 75.3 µM . These findings suggest that modifications to the oxazole structure can enhance its anticancer properties.

Structure–Activity Relationship (SAR)

The biological activity of 2-Methyl-5-(piperidin-1-yl)-1,3-oxazole derivatives can be influenced by structural modifications. For instance:

  • Substituents on the Oxazole Ring : Variations in substituents can alter binding affinity to target enzymes.
  • Piperidine Modifications : Replacing piperidine with other nitrogen-containing heterocycles may enhance selectivity for specific biological targets.

Table 2: SAR Insights

ModificationEffect on Activity
Substituted oxazole ringIncreased binding affinity
Altered piperidine structureEnhanced selectivity for cancer cells

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